(5-Chloropyrazin-2-YL)methanamine
Overview
Description
(5-Chloropyrazin-2-yl)methanamine is a chemical compound with the molecular formula C5H6ClN3 and a molecular weight of 143.58 g/mol . It is characterized by a pyrazine ring substituted with a chlorine atom at the 5-position and a methanamine group at the 2-position. This compound is used in various scientific research applications, particularly in the development of pharmaceuticals and analytical methods.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloropyrazin-2-yl)methanamine typically involves the reaction of 2,3-dichloropyrazine with a suitable diaryl imine, followed by hydrolysis . This process can be summarized as follows:
Reaction with Diaryl Imine: 2,3-dichloropyrazine is reacted with a diaryl imine in the presence of a suitable solvent and reaction conditions.
Hydrolysis: The resulting intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable, efficient, and cost-effective. These methods often involve optimizing reaction conditions to improve yield and purity while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(5-Chloropyrazin-2-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
(5-Chloropyrazin-2-yl)methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological processes and interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Chloropyrazin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (5-Chloropyrazin-2-yl)methanamine include:
(3,5-Dichloropyrazin-2-yl)methanamine: A derivative with two chlorine atoms on the pyrazine ring.
(5-Bromopyrazin-2-yl)methanamine: A derivative with a bromine atom instead of chlorine.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the methanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
(5-chloropyrazin-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-5-3-8-4(1-7)2-9-5/h2-3H,1,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZWYECIPSWFJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617258 | |
Record name | 1-(5-Chloropyrazin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060814-53-0 | |
Record name | 1-(5-Chloropyrazin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-chloropyrazin-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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